4-Chloro-2-cyclopropylpyrimidin-5-amine: Discovery, Synthesis, and Application in Kinase Inhibitor Design
4-Chloro-2-cyclopropylpyrimidin-5-amine: Discovery, Synthesis, and Application in Kinase Inhibitor Design
The following is an in-depth technical guide on the discovery, history, and application of 4-Chloro-2-cyclopropylpyrimidin-5-amine , a critical intermediate in modern medicinal chemistry.
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Part 1: Core Directive & Executive Summary[1]
4-Chloro-2-cyclopropylpyrimidin-5-amine (CAS: 1255099-31-0) is a specialized heterocyclic building block that has emerged as a "privileged scaffold" in the discovery of small-molecule kinase inhibitors.[1] First appearing in patent literature around 2010, this compound represents a strategic evolution in pyrimidine-based drug design, combining the reactive versatility of the 4-chloro and 5-amino positions with the pharmacological benefits of the 2-cyclopropyl moiety.[1]
Unlike generic pyrimidines, the inclusion of the cyclopropyl group at the C2 position serves a dual purpose: it fills hydrophobic pockets in ATP-binding sites (enhancing potency) while improving metabolic stability compared to linear alkyl chains. This guide details the technical history, synthetic pathways, and experimental utility of this compound in the development of next-generation therapeutics.
Part 2: Scientific Integrity & History[1]
Discovery and Historical Context
The history of 4-Chloro-2-cyclopropylpyrimidin-5-amine is intrinsically linked to the "Scaffold Hopping" era of the early 21st century, where medicinal chemists sought to optimize the physicochemical properties of established kinase inhibitors.[1]
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Pre-2010: Pyrimidine diamines were well-established pharmacophores (e.g., in early JAK and CDK inhibitors).[1] However, substitution at the C2 position was often limited to methyl, amino, or phenyl groups.
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2010-2015 (The Emergence): The specific CAS 1255099-31-0 appeared in patent filings by major pharmaceutical entities (e.g., Roche, AstraZeneca, Gilead) as they explored novel chemical space for targets like JAK1/2 , BTK , and P2X7 .[1] The cyclopropyl group was identified as a bioisostere that reduced rotatable bonds (lowering entropic penalty upon binding) and blocked metabolic oxidation sites common in ethyl or isopropyl analogs.
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Modern Utility: Today, it serves as a linchpin intermediate. The C4-chloro atom acts as an electrophilic handle for SNAr reactions (Nucleophilic Aromatic Substitution) to attach the "hinge-binding" motif, while the C5-amino group provides a nucleophilic handle for amide coupling or further cyclization to form tricyclic cores (e.g., pyrimido[4,5-b]azepines).
Structural Activity Relationship (SAR) Logic
The molecule's design is not arbitrary. Causal SAR analysis reveals:
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C4-Cl (Electrophile): The chlorine atom is activated by the electron-deficient pyrimidine ring, facilitating rapid displacement by amines or anilines.[1] This is typically the first step in library synthesis.
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C5-NH2 (Nucleophile): The amine is positioned to form hydrogen bonds with the gatekeeper residue or to participate in intramolecular cyclizations.
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C2-Cyclopropyl (Lipophile): This group confers a unique 3D shape (sp³ character) that improves solubility and permeability (Lipinski's Rule of 5 compliance) compared to planar aromatic substituents.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 4-Chloro-2-cyclopropylpyrimidin-5-amine requires a robust, self-validating protocol to ensure regioselectivity and prevent over-reduction.
Retrosynthetic Analysis
The most reliable industrial route proceeds via the Nitration-Chlorination-Reduction sequence, starting from 2-cyclopropylpyrimidin-4(3H)-one.[1]
Pathway: Cyclopropanecarboximidamide → 2-Cyclopropylpyrimidin-4(3H)-one → 2-Cyclopropyl-5-nitropyrimidin-4(3H)-one → 4-Chloro-2-cyclopropyl-5-nitropyrimidine → Target [1]
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one
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Reagents: Cyclopropanecarboximidamide HCl (1.0 eq), Ethyl formate (excess), Sodium ethoxide (NaOEt).
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Procedure: Condense amidine with ethyl formate under basic conditions.
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Checkpoint: Monitor disappearance of amidine by LC-MS. Product should precipitate upon acidification.
Step 2: Nitration (The Critical Step)
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Reagents: 2-Cyclopropylpyrimidin-4(3H)-one, Fuming HNO3, H2SO4.[1]
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Conditions: 0°C to Room Temperature, 2 hours.
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Mechanism: Electrophilic aromatic substitution at the C5 position (most electron-rich).[1]
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Safety: Exothermic reaction; control addition rate.
Step 3: Chlorination
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Reagents: 2-Cyclopropyl-5-nitropyrimidin-4(3H)-one, POCl3 (Phosphorus oxychloride), DIPEA (catalytic).[1]
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Conditions: Reflux (100°C), 4 hours.
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Checkpoint: Transformation of the solid starting material into a solubilized chloro-intermediate.[1] Quench carefully into ice water.
Step 4: Selective Reduction
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Reagents: 4-Chloro-2-cyclopropyl-5-nitropyrimidine, Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.[1]
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Rationale: Iron reduction is preferred over catalytic hydrogenation (Pd/C, H2) to prevent dehalogenation (loss of the C4-Cl atom).
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Protocol:
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Validation: 1H NMR should show a broad singlet for NH2 (~5.0 ppm) and retention of the cyclopropyl protons (0.9-1.1 ppm).[1]
Part 4: Visualization of Signaling & Synthesis[1]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.
Caption: Step-wise synthesis of 4-Chloro-2-cyclopropylpyrimidin-5-amine, emphasizing the critical chlorination and selective reduction steps.
Application in Drug Discovery
This diagram depicts how the scaffold is utilized to generate diverse kinase inhibitor libraries.
Caption: Divergent synthesis strategies utilizing the electrophilic (Cl) and nucleophilic (NH2) handles of the scaffold.
Part 5: Quantitative Data & Specifications
Physicochemical Specifications
Researchers must verify the quality of the intermediate using these standard values.
| Property | Specification | Method of Verification |
| CAS Number | 1255099-31-0 | Database Search |
| Molecular Formula | C7H8ClN3 | High-Res Mass Spectrometry (HRMS) |
| Molecular Weight | 169.61 g/mol | Mass Spec (M+H: 170.[1][4]6) |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | > 97% | HPLC (254 nm) |
| 1H NMR Signature | δ 0.9-1.1 (m, 4H, Cyclopropyl), δ 5.2 (br s, 2H, NH2), δ 8.0 (s, 1H, H-6) | DMSO-d6 |
| Storage | 2-8°C, Inert Atmosphere (Argon) | Stability Testing |
Reactivity Profile
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Electrophilicity: High at C4. Reacts with primary amines at 80°C in n-butanol/DIPEA.[1]
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Nucleophilicity: Moderate at N-amine.[1] Requires activation (e.g., HATU) for amide coupling.
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Stability: Stable to aqueous workup; sensitive to strong oxidizers (amine oxidation).
Part 6: References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53402945, 4-Chloro-2-cyclopropylpyrimidin-5-amine. Retrieved from [Link]
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World Intellectual Property Organization (WIPO). Patent WO2015198045A1: 3-substituted 2-amino-indole derivatives.[1] (Demonstrates usage of 2-cyclopropylpyrimidine intermediates). Retrieved from
Sources
- 1. 61456-98-2|4,6-Dichloro-2-isopropylpyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 61457-03-2|4,6-Dichloro-2-neopentylpyrimidin-5-amine|BLD Pharm [bldpharm.com]
